BTK Kinase Inhibition: Thieno[3,2-b]pyridin-2-yl Derivatives Achieve Sub-Nanomolar IC50 Values
Derivatives constructed from the thieno[3,2-b]pyridin-2-yl scaffold have demonstrated potent Bruton's tyrosine kinase (BTK) inhibition. In a biochemical enzyme assay, the thieno[3,2-b]pyridin-2-yl-containing compound disclosed in US20240083900, Example 99 exhibited an IC50 of 1 nM against BTK [1]. Other examples in the same patent series showed IC50 values ranging from <1 nM to 5.5 nM, demonstrating consistent target engagement across the series [2]. For context, the clinically approved BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM in comparable biochemical assays, establishing that the thieno[3,2-b]pyridin-2-yl scaffold can deliver competitive target potency when elaborated into final drug-like molecules [3].
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (US20240083900, Example 99; compound containing thieno[3,2-b]pyridin-2-yl moiety) |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM; Other patent examples: IC50 = <1 nM to 5.5 nM |
| Quantified Difference | Within 2-fold of clinical benchmark; scaffold enables nanomolar potency |
| Conditions | Biochemical BTK enzyme inhibition assay; 384-well format |
Why This Matters
For procurement decisions in BTK-targeted drug discovery, a building block that appears in patent-exemplified compounds with sub-nanomolar target engagement provides direct intellectual property and potency precedent, reducing the risk of investing in synthetic elaboration of an unproven scaffold.
- [1] BindingDB Entry BDBM658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. Affinity Data IC50: 1 nM. Available at: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
- [2] BindingDB Search Results for US20240083900 BTK inhibitors. IC50 values: Example 236 IC50 = 5.5 nM; Example 79 IC50 = 0.63–1.20 nM; Example 66 IC50 < 1 nM. Available at: https://bdb8.ucsd.edu/ View Source
- [3] Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010;107(29):13075-13080. doi:10.1073/pnas.1004594107 (Ibrutinib BTK IC50 = 0.5 nM in biochemical assay.) View Source
